Triclabendazole sulfone
Description
Contextualization of Fascioliasis and Trematode Infections
Fascioliasis is a parasitic disease caused by two species of parasitic flatworms, or trematodes: Fasciola hepatica and Fasciola gigantica. who.intnih.govresearchgate.net These liver flukes primarily infect livestock, such as sheep and cattle, leading to significant economic losses in the agricultural sector worldwide. nih.govresearchgate.net However, fascioliasis is also recognized as an emerging and important zoonotic disease in humans. royalsocietypublishing.org
Human infection typically occurs through the ingestion of raw aquatic vegetables, like watercress, that are contaminated with the infective larval stage of the parasite. who.introyalsocietypublishing.org The disease is prevalent in communities with close contact with livestock and where consumption of such raw plants is common. nih.gov Globally, it is estimated that millions of people are at risk of infection, with a significant number already infected across more than 70 countries. who.intresearchgate.net
The life cycle of the parasite begins when infected animals release the fluke's eggs in their feces into freshwater sources. who.int These eggs hatch, and the larvae infect a specific type of water snail, which acts as an intermediate host. who.int The larvae develop within the snail and are then released back into the water, where they encyst on aquatic plants, waiting to be ingested by a definitive host, such as a mammal. who.int
Clinically, fascioliasis in humans has two main phases. The acute phase corresponds to the migration of the immature flukes through the liver tissue, which can cause symptoms like fever, abdominal pain, and an enlarged liver. royalsocietypublishing.org The chronic phase occurs when the adult flukes reside in the bile ducts. royalsocietypublishing.org Due to its impact on both human and animal health, the control of fascioliasis is a significant public health challenge. nih.govroyalsocietypublishing.org
Overview of Benzimidazole (B57391) Anthelmintics and Metabolite Significance
Triclabendazole (B1681386) belongs to the benzimidazole class of anthelmintics, a group of drugs widely used to treat infections caused by parasitic worms in both veterinary and human medicine. fao.orgwikipedia.orgnih.gov Other well-known benzimidazoles include albendazole, fenbendazole (B1672488), and mebendazole. fao.orgupce.cz The primary mechanism of action for benzimidazoles is the disruption of microtubule formation in the parasite's cells. patsnap.comd-nb.info They achieve this by binding to a protein called β-tubulin, which is a crucial component of microtubules. drugs.comresearchgate.net This disruption impairs essential cellular functions like cell division, maintenance of cell shape, and intracellular transport, ultimately leading to the parasite's death. patsnap.com
A key aspect of benzimidazole pharmacology is the role of their metabolites. After administration, the parent drug is often metabolized in the host's liver into other compounds, some of which are also active against the parasite. patsnap.comfao.org In the case of triclabendazole, it is rapidly metabolized into two principal active metabolites: triclabendazole sulfoxide (B87167) and triclabendazole sulfone. fao.orgdrugbank.com
The parent drug, triclabendazole, is oxidized to triclabendazole sulfoxide, which is then further oxidized to form this compound. fao.org Both of these metabolites are considered to be the main active substances responsible for the drug's efficacy against Fasciola species. drugbank.comsonwuapi.com These active metabolites are absorbed by the immature and mature worms, where they are thought to cause a decrease in the resting membrane potential and inhibit tubulin function, as well as protein and enzyme synthesis necessary for the parasite's survival. drugbank.com The sustained presence of these active metabolites in the host's system ensures the effective elimination of the parasites. patsnap.com
Chemical and Pharmacokinetic Profile of this compound
The following tables provide an overview of the key chemical identifiers and pharmacokinetic parameters of this compound, a major active metabolite of triclabendazole.
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole |
| Molecular Formula | C14H9Cl3N2O3S |
| Molar Mass | 391.7 g/mol |
| CAS Number | 106791-37-1 |
| Parameter | Triclabendazole | Triclabendazole Sulfoxide | This compound |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) (µmol/L) | 1.16 | 38.6 | 2.29 |
| Area Under the Curve (AUC) (µmol·h/L) | 5.72 | 386 | 30.5 |
| Plasma Elimination Half-life (t1/2) (hours) | ~8 | ~14 | ~11 |
Detailed Research Findings
In vitro and in vivo studies have provided valuable insights into the activity of triclabendazole and its metabolites against Fasciola hepatica. Research has shown that both triclabendazole sulfoxide and this compound are effective in killing adult flukes in laboratory settings. nih.gov Interestingly, some studies have indicated that triclabendazole itself is more effective against juvenile flukes than adult flukes in vitro, while the sulfoxide metabolite shows a delayed effect on the juvenile stage. nih.gov
Combination therapy studies have also been conducted to investigate potential synergistic or antagonistic effects with other compounds. For instance, when combined with artesunate (B1665782) or artemether, triclabendazole showed synergistic effects against adult worm burdens at certain doses, while antagonistic effects were observed at lower doses. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWBIRYIXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438406 | |
| Record name | Triclabendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106791-37-1 | |
| Record name | Triclabendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclabendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICLABENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Research Aspects of Triclabendazole Sulfone
Biotransformation Pathways and Metabolite Formation Kinetics
The journey of triclabendazole (B1681386) within the host organism involves a series of metabolic conversions, primarily occurring in the liver, that lead to the formation of its active sulfated metabolite.
In Vivo Metabolic Conversion of Triclabendazole to Sulfoxide (B87167) and Sulfone
Following oral administration, triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. patsnap.com The parent drug is typically undetectable in plasma, indicating its swift conversion. cambridge.orgakjournals.com The primary metabolic pathway involves the oxidation of the methylthio group, initially to triclabendazole sulfoxide and subsequently to triclabendazole sulfone. cambridge.orgfao.org This two-step oxidation process is a critical activation pathway, as both the sulfoxide and sulfone metabolites exhibit potent anthelmintic activity. patsnap.comdrugbank.com
In various animal species, including sheep and cattle, triclabendazole sulfoxide is the first major metabolite to appear in the plasma, followed by the slower formation of this compound. conicet.gov.arfao.org The peak plasma concentration (Cmax) of the sulfoxide is generally reached earlier than that of the sulfone. conicet.gov.ar For instance, in sheep, the peak plasma concentration for triclabendazole sulfoxide is attained between 18 to 24 hours, while for this compound, it is between 36 to 48 hours. nih.gov This sequential appearance highlights the kinetic relationship between the two key metabolites. In sheep liver microsomes, the rate of triclabendazole sulfoxidation has been observed to be significantly greater than the subsequent sulfonation of the sulfoxide metabolite. nih.gov
Hepatic Cytochrome P450 and Flavin-Containing Monooxygenase Involvement in Sulfone Formation
The biotransformation of triclabendazole and its sulfoxide metabolite into this compound is mediated by hepatic enzyme systems, primarily the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems. cambridge.orgnih.gov
In vitro studies have shown that the initial oxidation of triclabendazole to its sulfoxide is predominantly carried out by the FMO system. nih.govnih.gov However, the subsequent conversion of triclabendazole sulfoxide to this compound involves both the FMO and CYP450 enzymatic systems in similar proportions. nih.gov
Further research has identified specific CYP isoforms that contribute to the formation of this compound. In vitro studies using human liver microsomes have indicated that CYP2C9 is the main enzyme responsible for the metabolism of triclabendazole sulfoxide to this compound. drugbank.com Other CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4, also contribute to this conversion, but to a lesser extent. drugbank.com The contribution of various CYP enzymes to the metabolism of triclabendazole sulfoxide has been quantified, with CYP2C9 accounting for the majority of the conversion. researchgate.net
The involvement of these enzyme systems can be influenced by the co-administration of other drugs that act as inhibitors or inducers of CYP enzymes. For example, the use of CYP450 inhibitors like piperonyl butoxide has been shown to increase the systemic availability of triclabendazole sulfoxide by slowing its conversion to the sulfone. nih.govqub.ac.ukcambridge.org
Systemic Exposure and Distribution Research
The systemic exposure and distribution of this compound are critical determinants of its efficacy and duration of action against liver flukes.
Plasma Concentration Profiles and Area Under the Curve (AUC) Analyses
In humans, after a single oral dose of 10 mg/kg of triclabendazole, the mean peak plasma concentration (Cmax) for the sulfone metabolite was 2.29 µmol/L, with an AUC of 30.5 µmol∙h/L. drugbank.com In sheep, peak plasma concentrations of this compound have been measured at 12.6 µg/mL. nih.gov Studies in cattle and buffalo have also characterized the pharmacokinetic profiles of this compound, noting that plasma concentrations and AUC can be influenced by the animal species and the administered dose. nih.govnih.gov
| Species | Dose | Cmax (Sulfone) | Tmax (Sulfone) | AUC (Sulfone) | Reference |
| Human | 10 mg/kg | 2.29 µmol/L | ~32 hours | 30.5 µmol∙h/L | drugbank.com |
| Sheep | 10 mg/kg | 12.6 µg/mL | 36-48 hours | - | nih.govnih.gov |
| Cattle | 12 mg/kg | - | ~32 hours | - | fao.org |
Note: Direct comparison of values across studies may be limited by differences in analytical methods and study designs.
Protein Binding Dynamics in Biological Matrices
This compound exhibits a high degree of binding to plasma proteins, particularly albumin. nih.govnih.gov This extensive protein binding is a significant factor in its pharmacokinetic profile, as it influences the distribution and elimination of the metabolite. The protein-bound fraction acts as a reservoir, allowing for a sustained release of the active compound and contributing to its long persistence in the body. researchgate.net
In human plasma, the protein binding of this compound is approximately 98.8%. drugbank.com This high level of binding limits the free fraction of the drug available to diffuse into tissues but also prolongs its half-life in the circulation. The binding affinity of triclabendazole and its metabolites to serum albumin has been investigated, confirming a strong association. nih.gov
Excretion Pathways and Metabolite Recovery in Excreta
The primary route of elimination for triclabendazole and its metabolites, including this compound, is through the biliary system and subsequent excretion in the feces. drugbank.com In animals, it is estimated that over 90% of an administered dose is excreted in the feces, primarily as the sulfoxide and sulfone metabolites. drugbank.com
Urinary excretion plays a minor role in the elimination of triclabendazole and its metabolites, accounting for less than 10% of the administered dose. drugbank.comfao.org The metabolites found in the bile are often in a conjugated form, such as glucuronide or sulfate (B86663) conjugates of hydroxylated derivatives of this compound. conicet.gov.arfao.org These conjugation reactions further facilitate their elimination from the body. Studies in sheep have identified these conjugated metabolites as the predominant forms in the bile. fao.org
Metabolite Bioactivity and Potency Investigations
Comparative Anthelmintic Activity of this compound Against Fasciola Species
Research has demonstrated that this compound is a potent anthelmintic agent in its own right, exhibiting significant activity against adult Fasciola hepatica. nih.govresearchgate.net In vitro studies have been conducted to compare the effects of triclabendazole and its sulfoxide and sulfone metabolites on the parasite.
One study observed the effects of incubating adult F. hepatica in a 15µg/ml solution of each compound for 24 hours. nih.gov All three compounds—triclabendazole, triclabendazole sulfoxide, and this compound—induced ultrastructural damage to the flukes. The severity of the internal damage followed a clear order, with this compound causing the most significant disruption, followed by the sulfoxide metabolite, and then the parent drug. nih.gov this compound was particularly effective at causing disruption in the anterior region of the fluke. nih.gov
Another in vitro experiment noted that incubation with this compound and its sulfoxide counterpart resulted in decreased movement and the death of 50% to 67% of adult flukes. nih.gov In contrast, the parent triclabendazole compound showed only moderate activity against the adult parasites in this study. nih.gov
Interestingly, the activity of the metabolites appears to differ based on the developmental stage of the fluke. While the sulfone and sulfoxide metabolites are highly effective against adult flukes, they were observed to behave like controls when tested against juvenile flukes in vitro. nih.gov Conversely, the parent drug, triclabendazole, was found to be much more effective against the juvenile stages than the adult stages in the same study. nih.gov This suggests a differential susceptibility of the parasite at various life stages to the parent drug and its metabolites.
F. hepatica In Vitro Activity of Triclabendazole and its Metabolites
| Compound | Activity Against Adult Flukes | Activity Against Juvenile Flukes | Reference |
|---|---|---|---|
| Triclabendazole | Moderate activity | High activity | nih.gov |
| Triclabendazole sulfoxide | High activity (50-67% mortality) | Behaved like control | nih.gov |
| This compound | High activity (50-67% mortality); most severe internal damage | Behaved like control | nih.govnih.gov |
While most research has focused on F. hepatica, triclabendazole and its metabolites are understood to be active against both Fasciola hepatica and Fasciola gigantica. drugbank.comyoutube.com
Contribution of this compound to Overall Therapeutic Efficacy
The therapeutic efficacy of triclabendazole is not solely reliant on the parent drug but is significantly enhanced by the activity of its metabolites, including this compound. nih.gov Previously considered to be an inactive compound, research has now established that this compound is a potent flukicide that actively contributes to the drug's effect in vivo. nih.govresearchgate.net
The contribution of this compound is multifaceted:
Direct Potent Activity: As detailed in the previous section, the sulfone metabolite exerts a powerful disruptive effect on the fluke, particularly on adult stages. nih.gov
Sustained Exposure: Its presence in the plasma for an extended period ensures that the fluke is exposed to an active anthelmintic agent long after the parent drug's concentration has diminished. youtube.com
Combined Effect: The efficacy of the treatment is a result of the combined action of triclabendazole (especially against juvenile flukes) and its sulfoxide and sulfone metabolites (primarily against adult flukes). nih.govnih.gov
It is noteworthy that in the context of drug resistance, some studies have referred to the sulfone as a "relatively inert" metabolite. researchgate.net This perspective arises from observations that some triclabendazole-resistant flukes show an increased rate of metabolism of the highly active sulfoxide form into the sulfone form, suggesting this may be a detoxification pathway for the parasite. researchgate.net However, this does not negate the inherent anthelmintic properties of the sulfone metabolite, which has been clearly demonstrated to be a potent flukicide in studies on susceptible flukes. nih.govresearchgate.net
Elucidation of Molecular Mechanisms and Cellular Targets
Research on Interaction with Parasitic Cellular Components
The primary mechanisms of action involve direct interaction with crucial structural and functional components of the parasite's cells, leading to a cascade of disruptive events.
A principal mechanism of action for triclabendazole (B1681386) and its metabolites is the disruption of microtubule integrity within the parasite. patsnap.com As a benzimidazole (B57391) derivative, its mode of action is widely understood to involve binding to β-tubulin, the subunit protein of microtubules. wikipedia.orgavensonline.org This interaction prevents the polymerization process, which is critical for various essential cellular functions. patsnap.comresearchgate.net
The active sulfoxide (B87167) metabolite effectively binds to the parasite's β-tubulin, leading to the inhibition of microtubule formation. avensonline.orgresearchgate.net This disruption of the cellular cytoskeleton results in impaired cell structure, compromised motility, and significant metabolic disturbances, ultimately contributing to the parasite's death. patsnap.com Computational modeling studies have further elucidated this interaction, suggesting that triclabendazole sulfone exhibits a notably high binding affinity for all β-tubulin isotypes in the liver fluke Fasciola hepatica. researchgate.net
However, it is worth noting that one early study observed that triclabendazole did not inhibit the binding of colchicine to fluke homogenates, a method used to assess tubulin interaction, whereas other benzimidazoles like albendazole did show inhibition. nih.gov Despite this, the broader consensus from subsequent research points to tubulin as a primary target. nih.govresearchgate.net The disruption of microtubule-based processes is a key element of the drug's efficacy. nih.gov
| Metabolite | Target | Observed Effect | Reference |
|---|---|---|---|
| Triclabendazole Metabolites (general) | Tubulin | Inhibition of tubulin polymerization, leading to microtubule disruption. | drugbank.compatsnap.com |
| Triclabendazole Sulfoxide | β-tubulin | Binds to β-tubulin, inhibiting microtubule formation. | avensonline.orgresearchgate.net |
| This compound | β-tubulin isotypes (F. hepatica) | Exhibited significantly higher binding affinity compared to other ligands in computational models. | researchgate.net |
Impact on Parasitic Energy Metabolism and Synthesis Pathways
The anthelmintic effects of triclabendazole metabolites extend to the fundamental biochemical processes that sustain the parasite, including energy production and the synthesis of essential macromolecules.
Triclabendazole and its metabolites significantly impact the parasite's energy metabolism. patsnap.com The compounds interfere with key enzymes located within the mitochondria, the primary sites of cellular energy production. patsnap.com This interference disrupts mitochondrial function and leads to a marked reduction in the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell. patsnap.com The resulting energy deficit severely hampers the parasite's cellular activities and contributes to its demise. patsnap.com Some research has pointed to the uncoupling of oxidative phosphorylation in mitochondria as a potential mechanism of action for triclabendazole and its sulfoxide and sulfone metabolites. nih.gov
Furthermore, there is evidence to suggest that triclabendazole may inhibit adenylate cyclase activity. nih.govijprajournal.com This enzyme is crucial for the production of cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating carbohydrate metabolism and motility in the parasite. ijprajournal.com
| Process Affected | Mechanism | Outcome | Reference |
|---|---|---|---|
| Energy Metabolism | Interference with mitochondrial enzymes; Uncoupling of oxidative phosphorylation. | Reduced ATP production, leading to an energy deficit. | nih.govpatsnap.com |
| Synthesis Pathways | Inhibition of adenylate cyclase activity. | Disruption of cAMP-mediated regulation of carbohydrate metabolism. | nih.govijprajournal.com |
| Protein & Enzyme Synthesis | General metabolic disruption; Direct inhibition. | Inhibition of synthesis of proteins and enzymes essential for survival. | drugbank.comnih.govnih.gov |
The metabolic disturbances caused by triclabendazole and its metabolites also lead to the inhibition of protein and enzyme synthesis, which are vital for the parasite's survival. drugbank.comijprajournal.com The active sulfoxide metabolite, in particular, has been identified as a potent inhibitor of protein synthesis in Fasciola hepatica. nih.gov Its inhibitory effect has been shown to be comparable to that of known protein synthesis inhibitors such as cycloheximide and actinomycin D. nih.gov This disruption is linked to the broader impact on microtubule function, which is necessary for intracellular transport and organization. researchgate.net Additionally, triclabendazole has been observed to reduce the activity of secreted protease enzymes, which are crucial for the parasite's ability to invade host tissues, obtain nutrients, and evade the host immune system. nih.gov
Specificity and Selectivity Research for Parasitic Targets
A key feature of triclabendazole is its high degree of specificity for parasitic flukes, with minimal impact on the host's cells. patsnap.com This selectivity is a critical aspect of its therapeutic value.
The primary basis for this selectivity is believed to be the structural differences between the tubulin proteins of the parasite and its mammalian host. patsnap.com Triclabendazole and its metabolites bind with greater affinity and effectiveness to fluke tubulin, thereby concentrating their disruptive effects on the parasite's cytoskeleton while largely sparing that of the host. patsnap.com
Computational studies analyzing the interaction between triclabendazole metabolites and different isotypes of F. hepatica β-tubulin are providing deeper insights into the specific binding mechanisms. researchgate.net This line of research is crucial for understanding the molecular basis of the drug's selective toxicity and may guide the development of new anthelmintics with even greater specificity and efficacy. researchgate.net The potent activity of the sulfoxide and sulfone metabolites against the parasite underscores the importance of host metabolism in creating these selective therapeutic agents. researchgate.net
Advanced Analytical and Bioanalytical Methodologies in Triclabendazole Sulfone Research
Chromatographic and Spectrometric Techniques for Quantification
The accurate quantification of triclabendazole (B1681386) sulfone in various biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques employed for this purpose, offering high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC methods, often coupled with ultraviolet (UV) detection, provide robust and reliable quantification of triclabendazole sulfone. A common approach involves reversed-phase chromatography, utilizing a C18 column to separate the analyte from other metabolites and endogenous matrix components. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is frequently used for its simplicity and reproducibility. researchgate.net UV detection is commonly set at a wavelength of around 300 nm to achieve optimal sensitivity for triclabendazole and its metabolites. nih.gov
One study detailed a method for the simultaneous measurement of triclabendazole and its sulfoxide (B87167) and sulfone metabolites in liver flukes. nih.gov This method employed a C18 reversed-phase column (5 µm, 250 mm x 4.6 mm) with a mobile phase of acetonitrile and ammonium acetate, and UV detection at 300 nm. nih.gov Another HPLC method for the determination of triclabendazole sulfoxide and sulfone in cattle plasma utilized a C18 column with an isocratic mobile phase of acetonitrile and water, coupled with diode array detection (HPLC-DAD). researchgate.net
Table 1: HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Analyte | This compound | This compound |
| Matrix | Liver fluke tissue | Cattle plasma |
| Column | C18 reversed-phase (5 µm, 250 mm x 4.6 mm) | C18 |
| Mobile Phase | Acetonitrile and ammonium acetate | Acetonitrile and water |
| Elution | Not specified | Isocratic |
| Detection | UV at 300 nm | Diode Array Detection (DAD) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
For higher sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. LC-MS/MS methods are essential for detailed metabolite profiling and can simultaneously quantify triclabendazole and its key metabolites, including this compound. akjournals.com
A rapid LC-MS/MS method was developed for the determination of triclabendazole sulfoxide in sheep plasma, which is relevant as the sulfoxide is the precursor to the sulfone. akjournals.com This method used a C18 column with a gradient elution of a mobile phase consisting of 0.1% formic acid in acetonitrile and 0.1% formic acid in water. akjournals.com Detection was achieved using multiple reaction monitoring (MRM) with positive electrospray ionization (ESI). akjournals.com While this study focused on the sulfoxide, the methodology is readily adaptable for the detection of the sulfone metabolite. The use of mass spectrometry provides excellent selectivity and sensitivity, minimizing interference from co-eluting compounds present in the plasma matrix. akjournals.com
Sample Preparation and Extraction Protocols from Biological Matrices
The effective extraction of this compound from complex biological matrices is a critical step for accurate quantification. The choice of extraction protocol depends on the nature of the sample (e.g., plasma, milk, tissue) and the analytical technique employed. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ekb.eg
Liquid-liquid extraction is a straightforward and widely used technique. For the analysis of triclabendazole and its metabolites in liver fluke tissue, a simple liquid extraction with acetonitrile was found to be effective, eliminating the need for a more complex solid-phase extraction clean-up step. nih.govresearchgate.net In another application, plasma samples were deproteinized using acetonitrile, followed by vortexing and centrifugation to separate the analyte-containing supernatant. akjournals.com
Solid-phase extraction is another common technique for sample clean-up and concentration. A method for determining triclabendazole and its metabolites in bovine milk involved homogenizing the milk sample with sodium sulfate (B86663) anhydrous and acetonitrile. nih.gov After centrifugation, the supernatant was washed with n-hexane and evaporated. The residue was then redissolved and cleaned up using a Bond Elut C18 cartridge. nih.gov A newer technique, rotating disk sorptive extraction (RDSE), has also been applied to the extraction of triclabendazole sulfoxide and sulfone from cattle plasma, offering an eco-friendly alternative to traditional SPE. researchgate.net
Table 2: Sample Preparation and Extraction Protocols
| Matrix | Extraction Method | Key Steps |
|---|---|---|
| Liver fluke tissue | Liquid Extraction | Homogenization followed by extraction with acetonitrile. nih.gov |
| Cattle plasma | Rotating Disk Sorptive Extraction (RDSE) | Extraction/clean-up of compounds from plasma samples. researchgate.net |
| Sheep plasma | Protein Precipitation | Deproteinization with acetonitrile, vortexing, and centrifugation. akjournals.com |
Validation of Analytical Methods for Research Accuracy and Precision
The validation of analytical methods is essential to ensure the reliability and reproducibility of research findings. Method validation demonstrates that a particular analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.gov
For an HPLC method developed to measure triclabendazole and its metabolites, validation included the determination of linearity, resolution, precision, accuracy, recovery, and the limits of detection and quantification. nih.gov The regression analysis for the calibration curves was linear over the tested concentration range, with correlation coefficients (r) ranging from 0.996 to 1.000. nih.gov The extraction efficiency for the different analytes from the parasite material was greater than 71%. nih.gov
In the validation of an RDSE-HPLC-DAD method for triclabendazole sulfoxide and sulfone in cattle plasma, linearity was achieved with r > 0.99 for both compounds. researchgate.net The accuracy and precision were found to be within acceptable limits, with accuracy (as a percentage) being lower than -16.7% and precision at 8.1%. researchgate.net Selectivity was also assessed, with the response ratio between blank and analyte at the limit of quantification being 11.8% for the sulfoxide and 3.4% for the sulfone. researchgate.net
An LC-MS/MS method for triclabendazole sulfoxide in sheep plasma was validated for selectivity, linearity (r > 0.9939), within-run and between-run precision (CV < 8.9%), and accuracy (bias < 8.9%) over a concentration range of 1–100 µg/mL. akjournals.com
Table 3: Validation Parameters for Analytical Methods
| Parameter | HPLC Method nih.gov | RDSE-HPLC-DAD Method researchgate.net | LC-MS/MS Method akjournals.com |
|---|---|---|---|
| Linearity (r) | 0.996 - 1.000 | > 0.99 | > 0.9939 |
| Accuracy (%) | Not specified | < -16.7 | < 8.9 (bias) |
| Precision (%) | Not specified | 8.1 | < 8.9 (CV) |
| Limit of Detection (LOD) | 0.007 - 0.079 nmol/100 mg trematode protein | Not specified | Not specified |
| Recovery (%) | > 71 | Not specified | Not specified |
Compound Table
| Compound Name |
|---|
| Triclabendazole |
| This compound |
| Triclabendazole sulfoxide |
| Acetonitrile |
| Ammonium acetate |
| Formic acid |
| n-Hexane |
In Vitro and in Vivo Research Models for Triclabendazole Sulfone Studies
Cell-Based Assays and Microsomal Studies for Metabolism
The biotransformation of triclabendazole (B1681386) into its sulfoxide (B87167) and subsequently its sulfone metabolite is primarily a hepatic process. In vitro systems utilizing liver-derived components are fundamental for elucidating these metabolic pathways. Human liver microsomes (HLM) and cytosol (HLC) are standard tools for investigating the metabolism of triclabendazole and its metabolites. nih.gov Studies using pooled human liver microsomes are employed to investigate the in vitro metabolism of parent drugs and their sulfoxide and sulfone metabolites. nih.gov
In these assays, the test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Research has shown that triclabendazole sulfone exhibits inhibitory potential against specific CYP isoforms, namely CYP2C8 and CYP2C9. nih.gov Further investigations using human liver cytosol and mitochondrial preparations help to assess the role of other enzyme systems in the metabolic fate of the compound. nih.gov
Sheep liver microsomes have also been utilized to study the biotransformation of triclabendazole. These studies confirm the capability of liver microsomes to metabolize triclabendazole into its sulfoxide and sulfone metabolites. nih.gov Such models are crucial for understanding the enzymatic processes involved and for identifying potential drug-drug interactions.
Table 1: Inhibitory Potential (IC50) of this compound on Human CYP Isoforms
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP2C8 | 1.05 |
| CYP2C9 | 0.69 |
Data sourced from in vitro incubations with human liver microsomes. nih.gov
Three-dimensional (3D) cell culture models, such as hepatic spheroids, are emerging as more physiologically relevant systems for toxicological and metabolic studies compared to traditional two-dimensional (2D) monolayer cultures. frontiersin.orgulisboa.pt These models better recapitulate the complex cell-cell interactions and microenvironment of the liver in vivo. frontiersin.org Primary human hepatocyte (PHH) spheroids, for instance, have been shown to remain phenotypically stable, retaining viability and specific functions, including the activity of drug-metabolizing enzymes, for extended periods of at least five weeks. researchgate.net
The use of 3D liver models allows for the study of long-term drug exposure and the formation of both primary and secondary metabolites, providing a more accurate prediction of a drug's fate in the human body. nih.govbiorxiv.orgmdpi.com While hepatic spheroid models are increasingly used for drug metabolism studies in general, specific research detailing the metabolism of this compound within these advanced 3D systems is not yet extensively documented. However, their proven utility in maintaining the expression and activity of crucial CYP enzymes makes them a highly valuable prospective tool for more accurately studying the metabolism and potential hepatotoxicity of triclabendazole and its metabolites. researchgate.netmdpi.com
Parasite Culture Systems for Efficacy and Resistance Profiling
In vitro culture systems of Fasciola hepatica are indispensable for directly assessing the efficacy of anthelmintic compounds against the parasite and for investigating mechanisms of drug resistance. avensonline.org These systems allow for the controlled exposure of both adult and juvenile flukes to specific drug metabolites like this compound. nih.gov
Studies have demonstrated that adult F. hepatica can metabolize triclabendazole sulfoxide, the primary active metabolite, into the less active this compound. nih.gov This metabolic conversion within the parasite itself is a key area of resistance research. Comparative studies between triclabendazole-susceptible and triclabendazole-resistant fluke isolates have shown that resistant parasites convert the sulfoxide to the sulfone at a significantly higher rate. nih.gov This enhanced metabolism in resistant flukes suggests it is a potential mechanism of resistance, as it reduces the concentration of the more potent sulfoxide metabolite within the parasite. nih.gov
By maintaining fluke isolates in culture, researchers can profile their susceptibility to triclabendazole metabolites and screen for new compounds that may be effective against resistant strains. nih.gov These in vitro assays, which often evaluate fluke motility and viability, provide crucial data that can complement in vivo studies. avensonline.orgnih.gov
Animal Models in Pharmacokinetic and Pharmacodynamic Research
Animal models are essential for understanding the complete pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in a living system. Following oral administration of the parent drug, triclabendazole, it is the sulfoxide and sulfone metabolites that are detected in the plasma, with the sulfone typically appearing later and persisting for a significant duration. nih.govcambridge.org
Ruminant species such as sheep, goats, and cattle are the most relevant models for these studies, as they are the primary targets for fascioliasis treatment. fao.orgfao.org In these animals, pharmacokinetic analyses reveal the time course of this compound concentrations in the bloodstream. Key PK parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2) are determined to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.netnih.gov For example, in goats, the maximum plasma concentration for the sulfone metabolite is reached at an average of 25.6 hours, with an elimination half-life of 19.4 hours. nih.gov In sheep, the sulfone metabolite reaches its peak concentration at approximately 36 hours post-administration. nih.gov
These animal models are also critical for efficacy studies, where the reduction in fluke burden is correlated with the plasma concentration profiles of the active metabolites. researchgate.netnih.gov
Significant differences in the pharmacokinetics of triclabendazole metabolites exist between animal species. Comparative studies, particularly between cattle and sheep, have highlighted these variations. researchgate.netnih.gov
Following oral administration, while the parameters for triclabendazole sulfoxide are often similar between the two species, the profile for this compound can differ markedly. cambridge.org Studies have shown that in cattle, this compound reaches a higher peak concentration and persists at higher levels for longer compared to sheep. cambridge.org In contrast, another study observed that while the Tmax for the sulfone did not differ between calves and sheep, other kinetic parameters were generally higher in calves. researchgate.netnih.gov Similarly, plasma concentrations of both the sulfoxide and sulfone metabolites have been found to be significantly lower in buffalo compared to cattle, suggesting that dose recommendations may need to be species-specific. nih.gov
Excretion patterns also show species-specific differences. In animals, the primary route of excretion for triclabendazole and its metabolites is via the biliary tract into the feces, accounting for over 90% of the dose, with less than 10% excreted in the urine. drugbank.com In sheep, fecal elimination accounts for approximately 77% of the administered dose. fao.org The specific profile of metabolites excreted can vary, providing insight into the differences in metabolic capacity between species.
Table 2: Comparative Pharmacokinetic Parameters of this compound in Different Animal Models
| Species | Tmax (hours) | Cmax (µg/mL) | Elimination Half-life (hours) |
|---|---|---|---|
| Goats | 25.6 | 9 - 19 | 19.4 |
| Sheep | 36 | >13 | Not Specified |
| Cattle | 30 - 32 | Not Specified | 40 |
Note: Cmax for Goats represents the range for both sulfoxide and sulfone metabolites. Data is compiled from multiple studies and experimental conditions may vary. nih.govfao.orgnih.gov
Drug Interaction Research and Co Administration Effects
Cytochrome P450 Enzyme Inhibition and Induction Studies
Triclabendazole (B1681386) and its primary metabolites, triclabendazole sulfoxide (B87167) and triclabendazole sulfone, have been investigated for their potential to inhibit or induce cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a vast number of drugs, and any alteration in their activity can lead to significant drug-drug interactions.
In vitro studies using human liver microsomes have demonstrated that this compound possesses inhibitory activity against specific CYP450 isoforms. nih.gov Research has shown that this compound specifically inhibits CYP2C8 and CYP2C9. nih.gov The concentration causing 50% inhibition of enzyme activity (IC50) was determined to be 1.05 µM for CYP2C8 and 0.69 µM for CYP2C9. nih.gov The parent compound, triclabendazole, and its other major metabolite, triclabendazole sulfoxide, also show inhibitory effects on a broader range of CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.govresearchgate.net
The inhibitory potential of this compound and its related compounds on key drug-metabolizing enzymes is a significant consideration in clinical practice. Inhibition of enzymes like CYP2C9 can affect the metabolism of numerous other drugs, potentially leading to altered efficacy or toxicity. researchgate.net
Currently, there is limited publicly available research detailing the induction potential of this compound on cytochrome P450 enzymes. The primary focus of drug interaction studies has been on its inhibitory effects.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP450 Isoform | IC50 (µM) |
|---|---|
| CYP2C8 | 1.05 |
| CYP2C9 | 0.69 |
Data derived from in vitro studies using human liver microsomes. nih.gov
Pharmacological Interactions with Other Anthelmintic Compounds
The potential for drug interactions between triclabendazole and other anthelmintics is an important consideration in veterinary and human medicine, where combination therapy may be used to broaden the spectrum of activity.
One study investigated the potential pharmacokinetic interaction between triclabendazole and the broad-spectrum benzimidazole (B57391) anthelmintic oxfendazole (B1322) in sheep. nih.gov In this research, the in vitro biotransformation and the in vivo systemic exposure were evaluated. The results indicated that neither fenbendazole (B1672488) (the reduced derivative of oxfendazole) nor oxfendazole affected the S-oxidation of triclabendazole to its sulfoxide and sulfone metabolites. nih.gov In the in vivo part of the study, the pharmacokinetic parameters of the active molecules and their metabolites were generally not significantly altered when triclabendazole and oxfendazole were co-administered. nih.gov This suggests a low potential for a clinically significant pharmacokinetic interaction between these specific compounds. nih.gov
However, general recommendations often advise against the concurrent use of multiple anthelmintics unless specifically indicated, as it may not provide additional therapeutic benefits and could increase the risk of adverse effects. patsnap.com Furthermore, drug interaction databases indicate that triclabendazole can decrease the metabolism of another benzimidazole anthelmintic, albendazole. drugbank.com This highlights the need for careful consideration and further research when co-administering triclabendazole with other anthelmintic agents.
Table 2: Summary of Interaction Studies with Other Anthelmintics
| Interacting Anthelmintic | Study Type | Key Finding |
|---|---|---|
| Oxfendazole / Fenbendazole | In vitro / In vivo (sheep) | No significant effect on the formation of triclabendazole sulfoxide and sulfone. Pharmacokinetic parameters were not significantly altered upon co-administration. nih.gov |
| Albendazole | Drug Interaction Database | The metabolism of Albendazole can be decreased when combined with Triclabendazole. drugbank.com |
Future Directions and Emerging Research Avenues
Development of Novel Formulations and Delivery Systems
The therapeutic efficacy of a drug is intrinsically linked to its formulation, which governs its solubility, stability, and bioavailability. Triclabendazole (B1681386) is a highly lipophilic compound with poor water solubility (0.24 μg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV drug. plos.org This characteristic presents a significant challenge for formulation development, as dissolution can be the rate-limiting step in its absorption. nih.gov Consequently, research has increasingly focused on novel drug delivery systems to enhance its biopharmaceutical properties.
Nanotechnology-based approaches have shown considerable promise. Studies have explored the development of chitosan-based nanocapsules and nanoemulsions to encapsulate triclabendazole. plos.org These nanoformulations have demonstrated the ability to significantly increase the in-vitro release of the drug in simulated gastric fluid compared to conventional dispersions. plos.org For instance, chitosan-based systems have achieved average hydrodynamic sizes ranging from approximately 190 nm to 400 nm when loaded with triclabendazole. plos.org Another avenue involves creating supramolecular complexes, such as with arabinogalactan, to improve the drug's properties and potentially increase its anthelmintic efficacy at lower doses. google.com
Surfactant-based formulations are also being investigated to create injections that are more easily absorbed. google.com These formulations combine triclabendazole with non-ionic surfactants, which can emulsify upon contact with body fluids, thereby enhancing drug absorption and bioavailability. google.com The application of Quality by Design (QbD) principles is also helping to systematically optimize immediate-release tablet formulations by understanding the impact of the drug's polymorphic forms and various excipients on its performance. nih.gov
| Formulation Type | Key Characteristics | Research Findings |
| Chitosan-Based Nanosystems | Encapsulation in nanocapsules or nanoemulsions (size ~190-400 nm). plos.org | 9 to 16-fold higher drug release in simulated gastric fluid compared to standard TCBZ dispersion. plos.org |
| Surfactant-Based Injections | Combination of TCBZ with non-ionic surfactants to form an emulsus in-vivo. google.com | Aims to improve bioavailability and reduce the required dosage compared to oral administration. google.com |
| Supramolecular Complexes | Complexation of TCBZ with polymers like arabinogalactan. google.com | Seeks to increase anthelmintic efficacy, allowing for reduced dosages. google.com |
| Optimized Tablets (QbD) | Systematic development considering TCBZ polymorphism and excipient variability. nih.gov | Leads to a more robust and effective immediate-release tablet formulation. nih.gov |
Strategies to Combat Triclabendazole Resistance
The emergence and spread of triclabendazole-resistant Fasciola species represent a significant threat to livestock health and agricultural economies worldwide. nih.govresearchgate.net First reported in Australia in the mid-1990s, resistance has since been documented across Europe and other regions. nih.gov This has necessitated the development of robust strategies to preserve the efficacy of existing drugs and find new control methods.
The pipeline for new anthelmintics is a critical area of research to provide alternatives in the face of resistance. One approach is the development of new chemical entities. Recent studies have identified novel benzimidazole (B57391) derivatives, such as compounds designated BZD31 and BZD59, which have shown promising in vitro fasciolicidal properties, including ovicidal activity and motility inhibition against adult worms. nih.gov
Another strategy is the investigation of synergistic combinations of existing drugs. Combining anthelmintics from different chemical groups, such as triclabendazole with clorsulon (B1669243) or closantel (B1026) with oxfendazole (B1322), may achieve higher efficacy against both susceptible and resistant fluke strains at reduced dose rates for each component. google.com This approach not only can enhance efficacy but may also slow the development of further resistance. google.com Furthermore, plant-derived compounds are being explored; for example, extracts from Terminalia catappa have demonstrated in vitro anthelmintic effects on Fasciola gigantica, suggesting potential as a source for new fasciolicides. cambridge.org
| Compound/Strategy | Target Organism | Key Finding |
| Novel Benzimidazoles (BZD31, BZD59) | Fasciola hepatica | Showed significant ovicidal and motility inhibition activity in vitro, even against albendazole-resistant isolates. nih.gov |
| Synergistic Drug Combinations | Fasciola spp. | Combinations of drugs from different classes can achieve high efficacy against resistant strains at lower doses. google.com |
| Terminalia catappa Leaf Extract | Fasciola gigantica | The ethanol (B145695) extract demonstrated rapid in vitro anthelmintic effects, causing parasite death and tegumental disruption. cambridge.org |
| Ferula assa-foetida Extract | F. hepatica, D. dendriticum | Hydroalcoholic extract showed anthelmintic efficacy in vitro against liver flukes. brieflands.com |
Sole reliance on anthelmintics is unsustainable and accelerates the development of resistance. nih.govvettimes.com Integrated Parasite Management (IPM) offers a more holistic and sustainable approach by combining strategic chemical use with non-chemical control methods. nih.govnih.gov
Key components of an IPM program for fascioliasis include:
Pasture Management: Reducing snail habitats by fencing off boggy areas or improving drainage can limit the population of the intermediate host, Galba truncatula. avensonline.orgmagonlinelibrary.com
Strategic Drug Use: This involves using the right drug at the right time. avensonline.org For instance, using triclabendazole for acute infections in the autumn when juvenile flukes predominate, while using other flukicides like closantel or nitroxynil, which target more mature flukes, at other times of the year. magonlinelibrary.com This reduces the selection pressure on triclabendazole.
Quarantine Protocols: Implementing strict quarantine and treatment protocols for newly introduced livestock can prevent the importation of resistant fluke populations onto a farm. researchgate.net
Diagnostics and Monitoring: Utilizing tools like fecal egg counts and rapid DNA detection methods can inform treatment decisions, ensuring that anthelmintics are used only when necessary. nih.govresearchgate.net
Advanced Computational Modeling and In Silico Approaches
In silico methods, including molecular modeling and docking, have become invaluable tools for understanding drug mechanisms of action at the molecular level. nih.gov These computational techniques allow researchers to predict and analyze the interactions between a drug molecule and its biological target, providing insights that can guide the development of new and more effective compounds. For triclabendazole and its metabolites, these approaches have been used to investigate their structural features and binding affinities. nih.govnih.govresearchgate.net
Structural studies have revealed important differences between the active metabolite, triclabendazole sulfoxide (B87167), and other broad-spectrum benzimidazoles. nih.gov The nonplanar shape of the methylsulfinyl group at the 2-position and its distinct net atomic charge are believed to be key to its specific, narrow-spectrum activity against Fasciola. nih.gov
Molecular docking simulations have been specifically employed to investigate the interaction of triclabendazole, triclabendazole sulfoxide, and triclabendazole sulfone with their putative target, β-tubulin, in Fasciola hepatica. nih.govresearchgate.net These studies model the different isotypes of fluke β-tubulin and predict the binding affinity of the ligands to various sites on the protein.
Recent research has shown that all three compounds—the parent drug and its two main metabolites—can bind to the polymerization site of β-tubulin, which is suggested to cause microtubule disruption. nih.govresearchgate.net Significantly, these studies found that this compound exhibited a higher binding affinity to all isotypes of β-tubulin compared to both triclabendazole and triclabendazole sulfoxide. nih.govresearchgate.net This suggests that the sulfone metabolite may play a more significant role in the anthelmintic mechanism of action than previously thought. nih.govresearchgate.netresearchgate.net
| Ligand | Target | Key Finding from Docking Study |
| This compound | F. hepatica β-tubulin | Exhibited a significantly higher binding affinity across all isotypes compared to TCBZ and TCBZ-SO. nih.govresearchgate.net |
| Triclabendazole Sulfoxide | F. hepatica β-tubulin | Binds to the polymerization site, suggesting a role in microtubule disruption. nih.govresearchgate.net |
| Triclabendazole (Parent) | F. hepatica β-tubulin | Binds to the polymerization site but with lower affinity than the sulfone metabolite. nih.govresearchgate.net |
Role of this compound in Repurposed Applications
Drug repurposing, or finding new uses for existing approved drugs, is an attractive strategy for accelerating the development of treatments for other diseases, as it leverages established safety and pharmacokinetic data. nih.gov Triclabendazole, along with its metabolites, has recently been investigated for applications beyond its anthelmintic activity.
Studies have explored the potential of triclabendazole as an antibacterial agent. nih.govnih.gov In vitro research has shown that triclabendazole is effective against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MIC) in the range of 2-8 µg/mL. nih.gov While the parent drug was the most active in these studies, the investigation included its metabolites, highlighting a new therapeutic area for this class of compounds. The research also showed that triclabendazole's activity could be extended to key Gram-negative bacteria when used in combination with a membrane permeabilizer like polymyxin (B74138) B. nih.gov These findings suggest that triclabendazole and its derivatives, potentially including the sulfone metabolite, could be candidates for further development as treatments for serious multidrug-resistant bacterial infections. nih.govnih.gov
Q & A
Q. What are the primary metabolic pathways of triclabendazole sulfone, and which cytochrome P450 (CYP) enzymes are involved?
this compound undergoes extensive hepatic metabolism, primarily mediated by CYP enzymes. In vitro studies using human liver microsomes (HLM) and recombinant human CYP isoforms (rhCYP) reveal that CYP2C9 is the dominant enzyme responsible for its metabolism, contributing 97.11% of total CYP-mediated activity, while other isoforms (e.g., CYP1A2, 2C19, 3A4) show negligible contributions (<3%) . Experimental validation involves incubating this compound with HLM or rhCYP enzymes, followed by LC-MS/MS quantification of metabolites. Researchers should use selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9) to confirm enzyme-specific contributions .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
A validated high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) method is widely used. Key steps include:
- Sample preparation : Rotating disk sorptive extraction (RDSE) for efficient extraction/cleanup from plasma .
- Chromatographic conditions : Reverse-phase C18 column, mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid), and detection at 220–300 nm .
- Validation : Assess linearity (1–100 ng/mL), recovery (>85%), and precision (<15% RSD) per ICH guidelines. This method is cost-effective and suitable for pharmacokinetic studies in cattle and sheep .
Q. What pharmacokinetic parameters distinguish this compound from its parent drug and sulfoxide metabolite?
this compound is an inactive metabolite with a longer half-life (~11–12 hours) compared to the active sulfoxide metabolite. Key parameters include:
- Cmax : 2.29 µM (vs. 38.6 µM for sulfoxide in humans) .
- Protein binding : >99%, limiting tissue distribution .
- Elimination : Primarily via biliary excretion. Researchers should use non-compartmental analysis (NCA) to calculate AUC, clearance, and volume of distribution in preclinical models .
Advanced Research Questions
Q. How do this compound and its metabolites influence CYP-mediated drug-drug interactions (DDIs)?
this compound inhibits CYP2C8 (IC50 = 1.05 µM) and CYP2C9 (IC50 = 0.69 µM) in vitro, suggesting potential DDIs with substrates like warfarin or NSAIDs . Methodological considerations:
- Tiered assessment : Start with IC50 determination using fluorogenic probes (e.g., diclofenac for CYP2C9), followed by Ki calculations .
- Metabolite inclusion : Evaluate sulfone and sulfoxide metabolites, as both accumulate post-dosing and may prolong inhibition .
- Clinical relevance : Compare IC50 values to plasma concentrations (Cmax = 2.29 µM) to assess risk ratios (e.g., [I]/IC50 > 0.1 indicates high DDI risk) .
Q. How can researchers resolve contradictions in metabolic data between HLM and rhCYP systems for this compound?
Discrepancies arise when HLM show high metabolic turnover (52.2%), but rhCYP2C9 alone accounts for 97.11% of activity. Strategies include:
- Cocktail experiments : Combine CYP isoforms (e.g., 2C9 + 3A4) to mimic HLM activity .
- Inhibitor panels : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate contributions .
- Cross-species validation : Compare metabolic rates in human vs. veterinary models (e.g., cattle liver microsomes) to identify species-specific differences .
Q. What experimental approaches assess this compound’s paradoxical lack of therapeutic activity despite structural similarity to active metabolites?
While this compound is inactive against Fasciola hepatica, it may modulate drug transport or metabolism:
- Bioassays : Compare sulfone’s efficacy vs. sulfoxide in fluke motility assays (EC50 > 20 µM indicates inactivity) .
- Transporter inhibition : Evaluate sulfone’s impact on ABCG2-mediated transport using fluorescent substrates (e.g., Hoechst 33342) .
- Pharmacokinetic modeling : Simulate sulfone’s role as a "reservoir" for sulfoxide conversion in hepatic tissues .
Q. How should researchers design studies to evaluate this compound’s accumulation potential after repeated dosing?
- Multiple-dose pharmacokinetics : Administer this compound daily for 7 days in preclinical models, measuring trough concentrations (Ctrough) to assess accumulation indices (AI = Ctrough Day 7 / Ctrough Day 1) .
- Tissue distribution : Use radiolabeled sulfone (³H-triclabendazole sulfone) to quantify residues in liver and bile .
- CYP phenotyping : Monitor CYP2C9/2C8 activity pre- and post-dosing to confirm enzyme inhibition persistence .
Q. What methodologies ensure robust interpretation of contradictory data on this compound’s solubility and bioactivity?
- Triangulation : Combine solubility data (e.g., 1.6e-4 g/L in water ) with in vitro permeability assays (e.g., Caco-2 monolayers) to predict absorption .
- Meta-analysis : Aggregate data from multiple studies (e.g., HLM metabolism , CYP inhibition ) to identify consensus mechanisms.
- In silico modeling : Use molecular docking to predict sulfone’s binding affinity to β-tubulin vs. sulfoxide, explaining differential anthelmintic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
